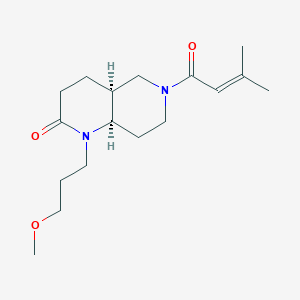![molecular formula C20H24N2O2S B5313133 N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
MPEP acts as a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor, which is a member of the metabotropic glutamate receptor family. These receptors are involved in the modulation of synaptic transmission and plasticity, and their dysregulation has been implicated in various neurological disorders. By blocking the activity of N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, MPEP is able to modulate synaptic transmission and plasticity, leading to its therapeutic effects.
Biochemical and Physiological Effects
MPEP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce glutamate release in the hippocampus, which is a brain region involved in learning and memory. Additionally, MPEP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments, including its selectivity for the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor and its ability to modulate synaptic transmission and plasticity. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on MPEP, including its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to develop more selective and potent N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide antagonists.
Synthesemethoden
The synthesis of MPEP involves the reaction of 4-[(phenylthio)methyl]benzoyl chloride with 2-(4-morpholinyl)ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure MPEP.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, MPEP has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(21-10-11-22-12-14-24-15-13-22)18-8-6-17(7-9-18)16-25-19-4-2-1-3-5-19/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGYDRWLGJGBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313058.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)

![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)
![N-(2-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5313101.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)

![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)